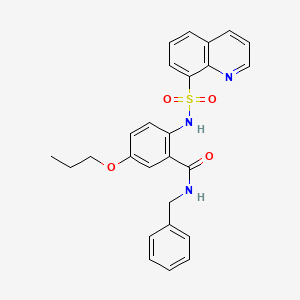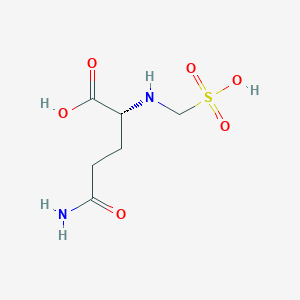
(2R)-5-amino-5-oxo-2-(sulfomethylamino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-5-amino-5-oxo-2-(sulfomethylamino)pentanoic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a keto group, and a sulfomethylamino group attached to a pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-amino-5-oxo-2-(sulfomethylamino)pentanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of a suitable amino acid derivative with a sulfomethylating agent under controlled conditions. The reaction conditions often include the use of solvents like water or ethanol, and the process may require specific temperatures and pH levels to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of catalysts and automated monitoring systems further enhances the production process, making it feasible for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-5-amino-5-oxo-2-(sulfomethylamino)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of amino alcohols.
Substitution: The amino and sulfomethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures, pH levels, and the use of appropriate solvents.
Major Products
Applications De Recherche Scientifique
(2R)-5-amino-5-oxo-2-(sulfomethylamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (2R)-5-amino-5-oxo-2-(sulfomethylamino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent modifications with these targets, thereby modulating their activity. The pathways involved in these interactions are often complex and require detailed biochemical studies to fully elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2R)-5-amino-5-oxo-2-(sulfomethylamino)pentanoic acid include:
Sulfonimidates: These compounds share the sulfonyl functional group and have applications in medicinal chemistry.
Sulfonamides: Known for their antibacterial properties, sulfonamides also contain sulfonyl groups and are structurally related.
Amino acids: As the backbone of this compound is derived from amino acids, they share some structural similarities.
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique reactivity and versatility. This makes it particularly valuable in research and industrial applications where multifunctional compounds are required.
Propriétés
Formule moléculaire |
C6H12N2O6S |
|---|---|
Poids moléculaire |
240.24 g/mol |
Nom IUPAC |
(2R)-5-amino-5-oxo-2-(sulfomethylamino)pentanoic acid |
InChI |
InChI=1S/C6H12N2O6S/c7-5(9)2-1-4(6(10)11)8-3-15(12,13)14/h4,8H,1-3H2,(H2,7,9)(H,10,11)(H,12,13,14)/t4-/m1/s1 |
Clé InChI |
IJPDZABPBAULPU-SCSAIBSYSA-N |
SMILES isomérique |
C(CC(=O)N)[C@H](C(=O)O)NCS(=O)(=O)O |
SMILES canonique |
C(CC(=O)N)C(C(=O)O)NCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


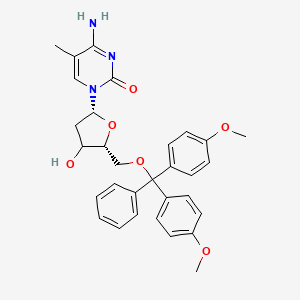


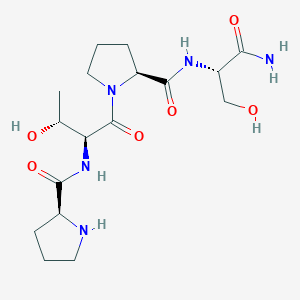
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403978.png)

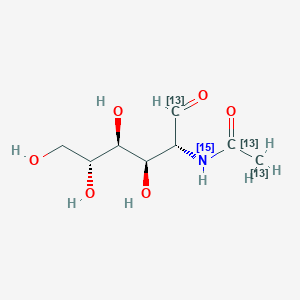
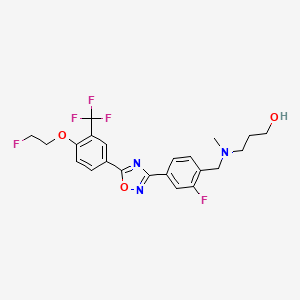
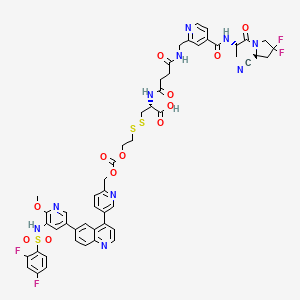
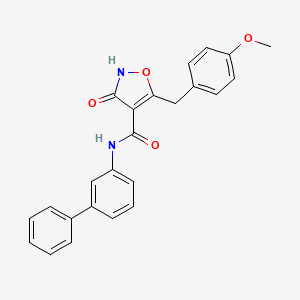

![[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate](/img/structure/B12404027.png)
![[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12404036.png)
